(3-isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine
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Overview
Description
(3-isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine is a heterocyclic compound that features an imidazo[4,5-b]pyridine core structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to form 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine. This intermediate can then be alkylated to introduce the isobutyl group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Phase transfer catalysis and solid-liquid reaction conditions are often employed to facilitate the synthesis and isolation of the desired regioisomers .
Chemical Reactions Analysis
Types of Reactions
(3-isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the imidazo[4,5-b]pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated derivatives and phase transfer catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amine derivatives .
Scientific Research Applications
(3-isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (3-isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tubulin polymerization, which is crucial for cell division, thereby exhibiting antiproliferative activity against cancer cells . Additionally, it may modulate the activity of certain enzymes and receptors, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine: Similar structure but with a methyl group instead of an isobutyl group.
(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine: Contains a phenyl group, showing different biological activities.
Uniqueness
The uniqueness of (3-isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its isobutyl group may enhance its lipophilicity and membrane permeability, potentially improving its pharmacokinetic profile compared to similar compounds .
Properties
Molecular Formula |
C11H16N4 |
---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
[3-(2-methylpropyl)imidazo[4,5-b]pyridin-2-yl]methanamine |
InChI |
InChI=1S/C11H16N4/c1-8(2)7-15-10(6-12)14-9-4-3-5-13-11(9)15/h3-5,8H,6-7,12H2,1-2H3 |
InChI Key |
CLLIKVNZVBWGOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=NC2=C1N=CC=C2)CN |
Origin of Product |
United States |
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